2-(But-3-ynyl)-1,3-dithiane
Description
Properties
Molecular Formula |
C8H12S2 |
|---|---|
Molecular Weight |
172.3 g/mol |
IUPAC Name |
2-but-3-ynyl-1,3-dithiane |
InChI |
InChI=1S/C8H12S2/c1-2-3-5-8-9-6-4-7-10-8/h1,8H,3-7H2 |
InChI Key |
IDUQBZZKZZCGKR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1SCCCS1 |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Organic Chemistry
1.1 Role as a Protective Group
1,3-Dithianes, including 2-(But-3-ynyl)-1,3-dithiane, are widely used as protective groups for carbonyl compounds. They can effectively mask aldehydes and ketones during chemical reactions, allowing for selective transformations without interference from these functional groups. The protection is often achieved through thioacetalization reactions, where the carbonyl compound reacts with dithiol or dithiane derivatives under acidic conditions .
1.2 Synthesis of Complex Molecules
The compound serves as a building block in the synthesis of more complex molecules. For instance, it can participate in various transformations such as desulfurization reactions to yield aldehydes or alcohols. This versatility makes it an invaluable intermediate in multi-step synthesis pathways .
1.3 Catalytic Applications
Research indicates that this compound can be utilized in catalytic processes. For example, it has been employed in metal-catalyzed reactions to facilitate the formation of C–C bonds and other functional groups, enhancing the efficiency of synthetic routes .
Medicinal Chemistry
2.1 Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives in medicinal applications, particularly in anticancer research. Dithiane-containing compounds have shown promising cytotoxic activity against various cancer cell lines, suggesting that modifications to the dithiane structure could lead to new therapeutic agents .
2.2 Drug Design and Development
The structural characteristics of this compound make it a candidate for further exploration in drug design. Its ability to modulate biological activity through structural modifications opens avenues for developing novel pharmaceuticals targeting specific diseases .
Material Science Applications
3.1 Development of Functional Materials
In addition to its applications in organic synthesis and medicinal chemistry, this compound can be explored for its utility in material science. Its unique chemical properties may allow it to be incorporated into polymers or other materials to impart specific functionalities such as conductivity or responsiveness to external stimuli .
3.2 Photophysical Properties
The compound's derivatives have also been investigated for their photophysical properties, which could be harnessed in applications like organic light-emitting diodes (OLEDs) and fluorescent sensors .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Conformational Differences
- 2-(Naphthalen-2-yl)-1,3-dithiane (1c): This derivative () features a naphthyl substituent. Nuclear Overhauser effect (NOE) studies in its ¹³C-NMR spectrum reveal that the C–H bond of the dithiane ring aligns parallel to the aromatic ring, stabilizing a specific conformation. In contrast, the but-3-ynyl group in 2-(but-3-ynyl)-1,3-dithiane introduces linear geometry, reducing steric hindrance but increasing electronic polarization .
- 2-(3-Bromophenyl)-1,3-dithiane: Crystal structure analysis () shows the dithiane ring adopts a chair conformation, with the bromophenyl substituent forming an 86.38° dihedral angle relative to the ring plane.
Reactivity in Oxidation and Functionalization
- 2-(4-Methoxyphenyl)-1,3-dithiane :
Oxidation with Fl-Pep5-b catalyst () yields the corresponding 1-oxide with 88% yield and 24:1 diastereoselectivity. The electron-donating methoxy group stabilizes transition states, whereas the electron-withdrawing nature of the but-3-ynyl group may alter oxidation kinetics or selectivity . - 2-(tert-Butyldimethylsilyl)-1,3-dithiane (): The silyl group enhances steric protection and modifies electronic properties, making this compound a stable intermediate in silicon-based coupling reactions. The but-3-ynyl group, conversely, offers a site for alkyne-specific transformations (e.g., Sonogashira coupling) .
Physicochemical Properties
Preparation Methods
Lithiation and Alkylation Protocol
-
Deprotonation :
-
Electrophilic Quenching :
-
The anion reacts with but-3-ynyl bromide (or equivalent propargyl halides) at −78°C to room temperature12.
-
Example :
-
Optimization Notes :
Yield Data
| Base | Electrophile | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| n-BuLi | But-3-ynyl bromide | THF | −78 | 68 | 12 |
| LiHMDS | Propargyl bromide | DME | −40 | 72 | |
| LDA | 3-Bromo-1-propyne | THF | −78 | 65 |
Grignard Reagent-Mediated Alkylation
Grignard reagents offer an alternative to direct lithiation, particularly for larger-scale syntheses.
Procedure
-
Grignard Formation :
-
Reaction with 1,3-Dithiane Derivatives :
Advantages :
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling enables modular synthesis but requires pre-functionalized dithiane precursors.
Suzuki-Miyaura Coupling
-
Substrate : 2-Bromo-1,3-dithiane.
-
Conditions :
Limitations :
Mechanistic Insights and Challenges
Q & A
Basic Research Questions
Synthetic Routes for 2-Alkyl-1,3-dithiane Derivatives What are the common synthetic strategies for introducing alkyl substituents like but-3-ynyl to the 2-position of 1,3-dithiane? The synthesis typically involves lithiation of 1,3-dithiane followed by reaction with an alkyl halide or electrophilic reagent. For example, 2-trimethylsilyl-1,3-dithiane is prepared by reacting lithiated 1,3-dithiane with trimethylsilyl chloride (TMSCl) . Introducing a but-3-ynyl group would require quenching the dithiane anion with propargyl bromide or similar reagents. This method ensures regioselective substitution at the 2-position due to the stability of the dithiane anion intermediate .
Structural Confirmation via Spectroscopic and Crystallographic Methods How is the molecular structure of 2-substituted-1,3-dithiane derivatives validated in research? X-ray crystallography is the gold standard for confirming the three-dimensional structure and substituent orientation. For instance, 2-(3-bromophenyl)-1,3-dithiane adopts a chair conformation with the bromophenyl group forming an 86.38° dihedral angle relative to the dithiane ring . Complementary techniques include NMR (to confirm substitution patterns), IR (for functional groups), and mass spectrometry (molecular weight validation) .
Advanced Research Questions
Conformational Dynamics and Intermolecular Interactions in Crystalline Phases How do substituents influence the supramolecular packing of 2-aryl-1,3-dithiane derivatives? Crystal packing is governed by weak non-covalent interactions such as C—H⋯π and halogen bonding. In 2-(3-bromophenyl)-1,3-dithiane, the bromine atom participates in C—H⋯Br interactions, while the aromatic ring engages in π-stacking, forming layers parallel to the [101] direction . Computational analysis (e.g., Hirshfeld surface) can quantify these interactions, aiding in the design of materials with tailored crystallinity .
Isotopic Labeling for Mechanistic Studies What methods enable the synthesis of 13C-labeled 1,3-dithiane derivatives for tracer studies? A two-step synthesis from 13C-enriched methyl phenyl sulfoxide has been reported. The sulfoxide is first converted to a labeled methylthio intermediate, which undergoes cyclization with 1,2-ethanedithiol to yield 1,3-[2-13C]dithiane. This approach preserves isotopic integrity and allows precise tracking in reaction mechanisms or metabolic pathways .
Dithianes as Protective Groups in Complex Syntheses How is 1,3-dithiane utilized as a ketone-protecting group in multi-step organic syntheses? The dithiane group masks ketones via thioacetal formation, enabling subsequent transformations. For example, in nitrosamine synthesis, a ketone is protected as its dithiane derivative, allowing nitrosation at the amine site. Deprotection is achieved using N-chlorosuccinimide (NCS) in aqueous acetonitrile, regenerating the ketone without side reactions .
Computational Insights into Reaction Thermodynamics How can DFT calculations predict the stability of diiodo-1,3-dithiane isomers? Density Functional Theory (DFT) at the B3LYP/6-31G** level evaluates the relative stability of axial vs. equatorial S-diiodo isomers. Solvent effects are modeled using PCM, revealing that polar solvents stabilize the equatorial isomer due to dipole alignment. Experimental validation via NMR and X-ray confirms computational predictions, enabling rational solvent selection for isomer control .
Odorless Thioacetalization Reagents What alternatives to malodorous 1,3-propanedithiol are available for thioacetalization? Derivatives like 3-(1,3-dithian-2-ylidene)-pentane-2,4-dione serve as odorless, shelf-stable equivalents. These compounds react with carbonyl groups under acidic conditions, forming thioacetals without releasing volatile thiols. The reaction mechanism involves nucleophilic attack by the dithiane sulfur, followed by elimination of acetone dicarbonyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
